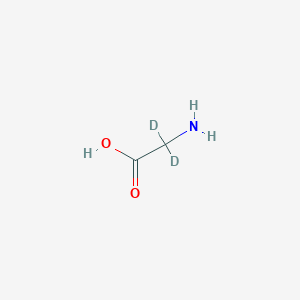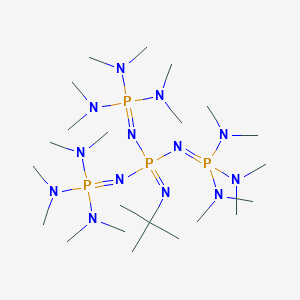
2-(4-Oxopyridin-1-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxopyridin-1-YL)acetonitrile, also known as OPAN, is a chemical compound that has been widely studied for its potential applications in scientific research. OPAN is a heterocyclic compound that contains a pyridine ring and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mechanism Of Action
The mechanism of action of 2-(4-Oxopyridin-1-YL)acetonitrile is complex and not fully understood. It is thought to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate ion channels, including the NMDA receptor and the GABA receptor. These effects may be responsible for its ability to enhance cognitive function and memory.
Biochemical And Physiological Effects
2-(4-Oxopyridin-1-YL)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, making it a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for use in the treatment of epilepsy and chronic pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-Oxopyridin-1-YL)acetonitrile in lab experiments is its ability to selectively inhibit certain enzymes and modulate ion channels. This makes it a valuable tool for studying the mechanisms of these enzymes and channels. However, one of the limitations of using 2-(4-Oxopyridin-1-YL)acetonitrile is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2-(4-Oxopyridin-1-YL)acetonitrile. One area of interest is the development of novel drugs based on 2-(4-Oxopyridin-1-YL)acetonitrile. Its ability to selectively inhibit certain enzymes and modulate ion channels makes it a promising candidate for the development of drugs for the treatment of a range of disorders. Another area of interest is the study of its potential neuroprotective effects. It has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative disorders. Finally, there is interest in exploring the potential use of 2-(4-Oxopyridin-1-YL)acetonitrile in the treatment of cancer. Its cytotoxic effects at high concentrations may make it a valuable tool for the development of novel cancer therapies.
Synthesis Methods
The synthesis of 2-(4-Oxopyridin-1-YL)acetonitrile can be achieved through a variety of methods, including the reaction of pyridine-4-carboxaldehyde with malononitrile in the presence of a base. Other methods involve the reaction of pyridine-4-carboxylic acid with thionyl chloride, followed by reaction with malononitrile. These methods have been shown to yield high purity 2-(4-Oxopyridin-1-YL)acetonitrile with good yields.
Scientific Research Applications
2-(4-Oxopyridin-1-YL)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. These effects make it a promising candidate for use in a range of research fields, including drug discovery, neuroscience, and biochemistry.
properties
CAS RN |
115698-15-2 |
|---|---|
Product Name |
2-(4-Oxopyridin-1-YL)acetonitrile |
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
InChI Key |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
Canonical SMILES |
C1=CN(C=CC1=O)CC#N |
synonyms |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
